ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 64199-44-6
VCID: VC21527403
InChI: InChI=1S/C17H21NO5/c1-5-21-15(19)10-23-12-7-8-14-13(9-12)16(11(3)18(14)4)17(20)22-6-2/h7-9H,5-6,10H2,1-4H3
SMILES: CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C
Molecular Formula: C17H21NO5
Molecular Weight: 319.4g/mol

ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate

CAS No.: 64199-44-6

Cat. No.: VC21527403

Molecular Formula: C17H21NO5

Molecular Weight: 319.4g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate - 64199-44-6

Specification

CAS No. 64199-44-6
Molecular Formula C17H21NO5
Molecular Weight 319.4g/mol
IUPAC Name ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethylindole-3-carboxylate
Standard InChI InChI=1S/C17H21NO5/c1-5-21-15(19)10-23-12-7-8-14-13(9-12)16(11(3)18(14)4)17(20)22-6-2/h7-9H,5-6,10H2,1-4H3
Standard InChI Key QIUFTZOTLCFLRW-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C
Canonical SMILES CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C

Introduction

Chemical Identity and Basic Properties

Ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate belongs to the indole family of heterocyclic compounds and is characterized by specific chemical identifiers. The compound features a unique substitution pattern that distinguishes it from other indole derivatives.

The following table summarizes the key chemical identity parameters and basic properties of the compound:

ParameterValue
Chemical NameEthyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate
CAS Registry Number64199-44-6
Molecular FormulaC17H21NO5
Molecular Weight319.35 g/mol
SynonymsTOSLAB 98350; 1H-Indole-3-carboxylic acid, 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-, ethyl ester

The compound's structure combines an indole core with specific functional groups that contribute to its chemical behavior and potential applications. The indole nucleus provides a rigid framework, while the various substituents modify its electronic properties and reactivity patterns .

Structural Characteristics

The molecular structure of ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate comprises several key structural elements that define its chemical identity and properties.

Core Structure

The compound features a bicyclic indole core structure, which consists of a benzene ring fused to a pyrrole ring. This heterocyclic system provides the basic scaffold upon which the various functional groups are arranged.

Substitution Pattern

The compound has a specific substitution pattern that includes:

  • N-Methyl group at position 1 of the indole ring

  • Methyl group at position 2 of the indole ring

  • Ethyl carboxylate group (-COOC2H5) at position 3

  • 2-Ethoxy-2-oxoethoxy group (-OCH2COOC2H5) at position 5

The presence of these substituents creates a unique electronic distribution and steric environment that influences the compound's physical properties, chemical reactivity, and potential biological interactions .

Functional Groups

The compound contains multiple functional groups that contribute to its chemical behavior:

  • Two ester groups:

    • The ethyl carboxylate at position 3

    • The ethoxy-oxoethoxy substituent at position 5, which contains another ester functionality

  • An ether linkage in the 2-ethoxy-2-oxoethoxy group at position 5

  • The indole nitrogen, which is methylated but still contributes to the compound's electronic properties

These functional groups provide multiple sites for potential chemical transformations and interactions with other molecules or biological targets .

Chemical Reactivity

The chemical reactivity of ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate is primarily determined by its functional groups and the electronic properties of the indole ring system.

Ester Group Reactivity

The compound contains two ester groups (at position 3 and in the 2-ethoxy-2-oxoethoxy substituent at position 5), which can undergo various reactions:

  • Hydrolysis under acidic or basic conditions to form carboxylic acids

  • Transesterification with alcohols to form different esters

  • Reduction with appropriate reducing agents (e.g., LiAlH4) to form alcohols

  • Aminolysis with amines to form amides

Indole Ring Reactivity

Despite being substituted at positions 1, 2, 3, and 5, the indole ring may still participate in:

  • Electrophilic aromatic substitution reactions at positions 4, 6, and 7 (if unsubstituted)

  • Metal-catalyzed coupling reactions

  • Oxidation reactions

Ether Linkage

The ether linkage in the 2-ethoxy-2-oxoethoxy group may undergo cleavage under strong acidic conditions or with certain nucleophiles, potentially providing access to additional chemical transformations.

The presence of multiple reactive sites offers opportunities for selective chemical modifications, making the compound a potentially versatile building block for the synthesis of more complex structures.

Related Compounds and Structural Analogs

Several structurally related compounds were identified in the search results, providing context for understanding the properties and potential applications of ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate.

The following table presents a comparison of structural analogs:

CompoundMolecular FormulaKey Structural DifferencesCAS Number
Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-(phenylmethyl)-1H-indole-3-carboxylateC23H25NO5Contains a phenylmethyl group at N1 instead of a methyl group161768-87-2
Ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylateC21H23NO5Contains a benzo[g]indole core instead of an indole core634593-64-9
Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylateC15H17NO4Contains an acetoxy group at position 5 instead of an ethoxy-oxoethoxy group40945-79-7
Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylateC13H15NO3Contains a methoxy group at position 5 and no N1-methyl group34572-31-1
Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylateC15H17NO4Has the ethoxy-oxoethyl group at position 2 instead of the ethoxy-oxoethoxy group at position 577435-10-0

These structural analogs differ in the nature and position of substituents on the indole core, which would be expected to influence their physical properties, chemical reactivity, and potential biological activities .

The comparison with these related compounds provides valuable insights into how specific structural modifications might affect the properties of indole derivatives and could guide the development of new compounds with optimized characteristics for specific applications.

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